molecular formula C8H7BrF3N B13125995 2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B13125995
M. Wt: 254.05 g/mol
InChI Key: NAGIQRPMAQJWAR-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 5-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromo group. The resulting intermediate is then reacted with ethylene bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)pyridine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    5-(Trifluoromethyl)pyridine: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.

    2-(2-Chloroethyl)-5-(trifluoromethyl)pyridine: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity.

Uniqueness

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the bromoethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(2-bromoethyl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c9-4-3-7-2-1-6(5-13-7)8(10,11)12/h1-2,5H,3-4H2

InChI Key

NAGIQRPMAQJWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCBr

Origin of Product

United States

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